molecular formula C8H15N3O5 B13824257 Asn-Thr-OH

Asn-Thr-OH

Cat. No.: B13824257
M. Wt: 233.22 g/mol
InChI Key: VBKIFHUVGLOJKT-IWGUZYHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Asn-Thr-OH” refers to a dipeptide consisting of asparagine (Asn) and threonine (Thr) with a hydroxyl group (-OH) at the C-terminus. Dipeptides like this compound are important in various biological processes and are often used in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asn-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

    Fmoc Protection: The amino group of asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Coupling: The protected asparagine is coupled to the threonine residue using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.

    Cleavage: The dipeptide is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Asn-Thr-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Asn-Thr-OH has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.

    Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.

    Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like HPLC.

Mechanism of Action

The mechanism of action of Asn-Thr-OH involves its interaction with various molecular targets and pathways. In biological systems, it can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can influence protein folding, stability, and function. The hydroxyl group of threonine can also participate in phosphorylation, a key regulatory mechanism in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Asp-Thr-OH: A dipeptide consisting of aspartic acid and threonine.

    Asn-Ser-OH: A dipeptide consisting of asparagine and serine.

    Gln-Thr-OH: A dipeptide consisting of glutamine and threonine.

Uniqueness

Asn-Thr-OH is unique due to the presence of both an amide group (from asparagine) and a hydroxyl group (from threonine). This combination allows for diverse chemical reactivity and biological interactions. The hydroxyl group of threonine can undergo phosphorylation, making this compound particularly relevant in studies of protein phosphorylation and signaling pathways.

Properties

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C8H15N3O5/c1-3(12)6(8(15)16)11-7(14)4(9)2-5(10)13/h3-4,6,12H,2,9H2,1H3,(H2,10,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1

InChI Key

VBKIFHUVGLOJKT-IWGUZYHVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

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